2-Phenylpent-3-enal
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Overview
Description
2-Phenylpent-3-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the third carbon of a pentenal chain. This compound is known for its applications in various fields, including organic synthesis and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpent-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction typically uses a base such as sodium hydroxide in methanol as a solvent . Another method involves the bromination of cinnamaldehyde followed by dehydrobromination and olefination .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available cinnamaldehyde as a starting material. The process includes bromination-dehydrobromination and olefination-dehydrobromination sequences, which are efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpent-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylpent-3-enal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Phenylpent-3-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpent-2-enal
- 3-Phenylpent-2-enal
- 2-Phenylcrotonaldehyde
Uniqueness
2-Phenylpent-3-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and α,β-unsaturated aldehyde moiety make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
5729-50-0 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-2-phenylpent-3-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-9,11H,1H3/b6-2+ |
InChI Key |
ATYUEOYJIQYTAG-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=CC(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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